molecular formula C12H21Al B14645859 Tri(but-3-en-1-yl)alumane CAS No. 52053-03-9

Tri(but-3-en-1-yl)alumane

Cat. No.: B14645859
CAS No.: 52053-03-9
M. Wt: 192.28 g/mol
InChI Key: KYOZLPKCURERER-UHFFFAOYSA-N
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Description

Tri(but-3-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three but-3-en-1-yl groups attached to an aluminum atom. This compound is part of a broader class of organometallic compounds, which are known for their diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(but-3-en-1-yl)alumane can be synthesized through the reaction of aluminum trichloride with but-3-en-1-yl magnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

AlCl3+3CH2=CHCH2MgBrAl(CH2=CHCH2)3+3MgBrCl\text{AlCl}_3 + 3 \text{CH}_2=\text{CHCH}_2\text{MgBr} \rightarrow \text{Al(CH}_2=\text{CHCH}_2)_3 + 3 \text{MgBrCl} AlCl3​+3CH2​=CHCH2​MgBr→Al(CH2​=CHCH2​)3​+3MgBrCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tri(but-3-en-1-yl)alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and but-3-en-1-yl alcohol.

    Reduction: It can act as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.

    Substitution: The but-3-en-1-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: The compound itself acts as a reducing agent.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products

    Oxidation: Aluminum oxide and but-3-en-1-yl alcohol.

    Reduction: Corresponding alcohols from carbonyl compounds.

    Substitution: New organoaluminum compounds with different alkyl or aryl groups.

Scientific Research Applications

Tri(but-3-en-1-yl)alumane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential in drug synthesis and delivery.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Tri(but-3-en-1-yl)alumane exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum atom acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The but-3-en-1-yl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminum: Similar in structure but with ethyl groups instead of but-3-en-1-yl groups.

    Trimethylaluminum: Contains methyl groups and is more volatile and reactive.

    Triphenylaluminum: Contains phenyl groups and is used in different types of organic synthesis.

Uniqueness

Tri(but-3-en-1-yl)alumane is unique due to the presence of the but-3-en-1-yl groups, which provide a balance of steric bulk and electronic effects. This makes it particularly useful in selective organic transformations where other organoaluminum compounds may not be as effective.

Properties

CAS No.

52053-03-9

Molecular Formula

C12H21Al

Molecular Weight

192.28 g/mol

IUPAC Name

tris(but-3-enyl)alumane

InChI

InChI=1S/3C4H7.Al/c3*1-3-4-2;/h3*3H,1-2,4H2;

InChI Key

KYOZLPKCURERER-UHFFFAOYSA-N

Canonical SMILES

C=CCC[Al](CCC=C)CCC=C

Origin of Product

United States

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